Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro-
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Overview
Description
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of pyrimidine and benzimidazole rings, with additional methoxyphenyl and fluoro substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- typically involves the reaction of 2-thioxopyrimidine derivatives with different aldehydes. For instance, a solution of the compound in absolute ethanol is refluxed with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . This method allows for the incorporation of the methoxyphenyl groups into the structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the structure.
Scientific Research Applications
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Medicine: Its cytotoxic effects on cancer cells have been studied, indicating potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by interfering with cellular signaling pathways and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and benzimidazole derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- stands out due to its unique combination of methoxyphenyl and fluoro substituents, which enhance its chemical stability and biological activity
Properties
CAS No. |
169132-79-0 |
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Molecular Formula |
C24H18FN3O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-fluoro-2,4-bis(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H18FN3O2/c1-29-17-11-7-15(8-12-17)22-21(25)23(16-9-13-18(30-2)14-10-16)28-20-6-4-3-5-19(20)26-24(28)27-22/h3-14H,1-2H3 |
InChI Key |
IRSRBBZGHXZDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)OC)F |
Origin of Product |
United States |
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